7-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The exact mass of the compound this compound is 466.09470548 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-29-17-5-3-12(7-19(17)30-2)14-9-15-21(28)23-24-22(26(15)25-14)33-10-16(27)13-4-6-18-20(8-13)32-11-31-18/h3-9H,10-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBJLMSQJYGYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(3,4-dimethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Structural Characteristics
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. The presence of the benzodioxole moiety and the pyrazolo-triazine framework suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures may exhibit several mechanisms of action:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been reported to act as competitive inhibitors of COX enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain pathways.
- Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. This activity could be attributed to its ability to interfere with cellular signaling pathways related to cell proliferation and survival.
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of various derivatives of pyrazolo-triazine compounds against human cancer cell lines. Results indicated significant growth inhibition in several tested lines, suggesting that the compound may hold promise as an anticancer agent.
- Anti-inflammatory Properties : In vitro assays demonstrated that compounds similar to the target molecule inhibit COX-2 activity, leading to decreased prostaglandin E2 production. This reduction is associated with diminished inflammatory responses in cellular models.
- Antioxidant Activity : The compound's structural characteristics suggest potential antioxidant capabilities. In vitro assays showed that it can reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
